Cas no 618389-64-3 (methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)
![methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate structure](https://ja.kuujia.com/scimg/cas/618389-64-3x500.png)
methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
- Acetic acid, 2-[[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-1-benzopyran-7-yl]oxy]-, methyl ester
- methyl 2-{3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yloxy}acetate
-
- インチ: 1S/C19H15ClO5/c1-11-18(12-3-5-13(20)6-4-12)19(22)15-8-7-14(9-16(15)25-11)24-10-17(21)23-2/h3-9H,10H2,1-2H3
- InChIKey: VPNPVDTVLDJLSN-UHFFFAOYSA-N
- SMILES: C(OC)(=O)COC1=CC=C2C(=C1)OC(C)=C(C1=CC=C(Cl)C=C1)C2=O
計算された属性
- 精确分子量: 358.0608013g/mol
- 同位素质量: 358.0608013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 550
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- XLogP3: 4
methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-0883-2μmol |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-40mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-5μmol |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-4mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-25mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-75mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 75mg |
$208.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-5mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-100mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-10μmol |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3139-0883-2mg |
methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate |
618389-64-3 | 90%+ | 2mg |
$59.0 | 2023-07-05 |
methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetateに関する追加情報
Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate (CAS No. 618389-64-3): A Comprehensive Overview
Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, identified by its CAS number 618389-64-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the chromene class, which is renowned for its diverse biological activities and applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a 4-chlorophenyl substituent and a chromenone core, make it a promising candidate for further investigation in drug discovery and development.
The chromene scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The specific substitution pattern in Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate contributes to its unique chemical and biological profile. The 4-chlorophenyl group introduces a electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule towards biological targets. Additionally, the 2-methyl and 4-oxochromen-7-yl moieties enhance the structural complexity and potential for diverse interactions with biological systems.
In recent years, there has been growing interest in the development of novel chromene derivatives as therapeutic agents. These compounds have shown promise in various preclinical studies, particularly in the context of treating chronic inflammatory diseases and cancer. The oxo group in the chromene ring system plays a crucial role in stabilizing the molecule and influencing its electronic properties. This makes Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate an attractive candidate for further exploration.
The synthesis of Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate involves multi-step organic transformations, including condensation reactions, cyclization, and esterification processes. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. The presence of the 4-chlorophenyl group necessitates careful handling during synthesis to avoid unwanted side reactions. However, the robustness of modern synthetic techniques allows for efficient production of this compound.
One of the most compelling aspects of Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is its potential as a lead compound for drug development. Preclinical studies have demonstrated that chromene derivatives can modulate various signaling pathways involved in inflammation and cancer progression. The specific structural features of this compound, including the 4-chlorophenyl, 2-methyl, and 4-oxochromen-7-yl groups, contribute to its ability to interact with biological targets such as kinases and transcription factors. These interactions can lead to therapeutic effects by inhibiting key pathways involved in disease progression.
The pharmacokinetic properties of Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate are also an important consideration in drug development. Studies have shown that chromene derivatives can exhibit good oral bioavailability and tissue distribution, which are critical factors for effective drug delivery. The molecular structure of this compound allows for efficient absorption and distribution throughout the body, potentially leading to therapeutic efficacy at lower doses.
In conclusion, Methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yyloxyacetate (CAS No. 618389-64-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications for chromene derivatives, compounds like Methyl 2-[3-(b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b style="color: blue;">b chlorophenyl) -) -) -) -) -) -) -) -) --methyl-one-7-yloxyacetate has a bright future in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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